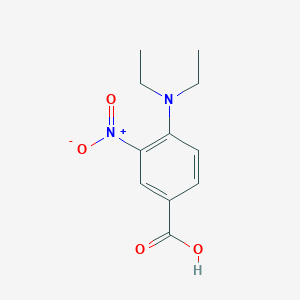

4-(Diethylamino)-3-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-12(4-2)9-6-5-8(11(14)15)7-10(9)13(16)17/h5-7H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFUNOGTXBURFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dialkylamino)-3-nitrobenzoic Acids: Focus on Methyl, Dimethyl, and Ethyl Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a series of 4-(dialkylamino)-3-nitrobenzoic acid derivatives, with a primary focus on the well-characterized 4-(methylamino)-3-nitrobenzoic acid. It also includes comparative data for the dimethyl and ethyl analogs. An extensive search of chemical databases and scientific literature did not yield a specific entry for 4-(diethylamino)-3-nitrobenzoic acid, suggesting it is either a novel compound or not commonly available. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science by detailing the chemical properties, synthesis protocols, and applications of these closely related and synthetically important compounds.

Introduction and Core Chemical Identification

Substituted nitrobenzoic acids are a critical class of intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of the nitro group, a strong electron-withdrawing group, and an amino group on the aromatic ring significantly influences the molecule's reactivity and provides a handle for further chemical modifications. This guide focuses on a specific subset of these compounds: 4-(dialkylamino)-3-nitrobenzoic acids.

While the specific compound of inquiry, this compound, is not documented in readily available chemical literature, we will explore its closest structural analogs for which extensive data exists. These compounds share a common scaffold and likely exhibit similar reactivity patterns, making this guide a pertinent resource for predicting the behavior and potential synthesis of the diethylamino derivative.

The primary focus will be on 4-(methylamino)-3-nitrobenzoic acid , a key building block in various synthetic pathways.[1] We will also present data for 4-(dimethylamino)-3-nitrobenzoic acid and 4-(ethylamino)-3-nitrobenzoic acid to provide a broader understanding of the structure-activity relationships within this chemical family.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of these compounds are crucial for understanding their behavior in different chemical environments, from reaction solvents to biological systems. The following table summarizes the key properties of the identified analogs.

| Property | 4-(Methylamino)-3-nitrobenzoic acid | 4-(Dimethylamino)-3-nitrobenzoic acid | 4-(Ethylamino)-3-nitrobenzoic acid |

| CAS Number | 41263-74-5[2][3][4] | 28096-56-2[5][6] | 2788-74-1[7] |

| Molecular Formula | C₈H₈N₂O₄[2][3] | C₉H₁₀N₂O₄[5][6] | C₉H₁₀N₂O₄[7] |

| Molecular Weight | 196.16 g/mol [4] | 210.19 g/mol [5] | 210.19 g/mol [7] |

| Appearance | Yellow solid[2] | - | - |

| Solubility | Soluble in polar solvents[2] | - | - |

Synthesis Strategies: A Mechanistic Approach

The synthesis of 4-(dialkylamino)-3-nitrobenzoic acids typically involves a multi-step process. A common and industrially relevant method starts from 4-chlorobenzoic acid.[8] This approach is favored due to the availability of the starting material and the well-established reaction pathways.

General Synthetic Workflow

The synthesis can be logically broken down into two key transformations: nitration followed by nucleophilic aromatic substitution (amination).

Caption: General synthetic workflow for 4-(Alkylamino)-3-nitrobenzoic acids.

Detailed Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This protocol is adapted from established industrial methods and provides a robust framework for laboratory-scale synthesis.[8]

Step 1: Nitration of 4-Chlorobenzoic Acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 4-chlorobenzoic acid to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid in a separate beaker, and cool it to 0-5 °C.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The precipitate, 4-chloro-3-nitrobenzoic acid, is then filtered, washed with cold water until neutral, and dried.

Step 2: Amination of 4-Chloro-3-nitrobenzoic Acid

-

Reaction Setup: In a pressure vessel, suspend the synthesized 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine.

-

Heating: Seal the vessel and heat the reaction mixture. The temperature and pressure will depend on the specific scale and equipment used.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture and adjust the pH with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: Filter the resulting solid, wash it with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain pure 4-(methylamino)-3-nitrobenzoic acid.

Applications in Research and Development

4-(Methylamino)-3-nitrobenzoic acid is a valuable intermediate in the pharmaceutical industry.[9] Its bifunctional nature allows for the construction of more complex molecules.

Pharmaceutical Intermediates

-

Dabigatran Synthesis: This compound is a key intermediate in the synthesis of Dabigatran, an anticoagulant medication.[9]

The general role of this intermediate in drug synthesis is illustrated below:

Caption: Role of the intermediate in the synthesis of Active Pharmaceutical Ingredients.

Safety and Handling

As with all nitroaromatic compounds, appropriate safety precautions must be taken when handling 4-(dialkylamino)-3-nitrobenzoic acids and their intermediates.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the specific compound being used.

Conclusion

While the requested compound, this compound, remains elusive in the current chemical literature, a thorough investigation of its close structural analogs provides valuable insights for the research and drug development community. 4-(Methylamino)-3-nitrobenzoic acid, in particular, stands out as a well-documented and synthetically useful intermediate. The comparative data and synthetic protocols presented in this guide offer a solid foundation for researchers interested in this class of compounds and may aid in the prospective synthesis and characterization of the novel diethylamino derivative.

References

-

PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Aaron Chemistry. (n.d.). 41263-74-5 | MFCD00464322 | 4-(Methylamino)-3-Nitrobenzoic Acid. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-(methylamino)-3-nitrobenzoic acid Properties. Retrieved February 24, 2026, from [Link]

-

Yusof, M. S. M., et al. (2011). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1079. [Link]

-

PubChemLite. (n.d.). 4-(dimethylamino)-3-nitrobenzoic acid (C9H10N2O4). Retrieved February 24, 2026, from [Link]

-

Apicule. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid (CAS No: 41263-74-5) API Intermediate Manufacturers. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

Sources

- 1. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 2. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(DIMETHYLAMINO)-3-NITROBENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. apicule.com [apicule.com]

Crystal Structure and Polymorphism of 4-(Diethylamino)-3-nitrobenzoic Acid

The following technical guide details the structural chemistry, polymorphism, and characterization of 4-(Diethylamino)-3-nitrobenzoic acid. This analysis synthesizes established crystallographic principles of nitrobenzoic acid derivatives with specific data on the 4-dialkylamino series.[1][2]

Technical Guide | Version 1.0

Executive Summary

This compound (CAS: 413583-48-9) is a donor-acceptor organic molecule belonging to the class of nitrobenzoic acid derivatives.[1][2][3] Characterized by a "push-pull" electronic structure—with an electron-donating diethylamino group and electron-withdrawing nitro/carboxyl groups—it is of significant interest in Non-Linear Optical (NLO) materials research and as a pharmaceutical intermediate (e.g., for substantive hair dyes and potential bioactive scaffolds).[1][2]

This guide explores the crystallographic landscape of the compound, focusing on the competition between steric hindrance (diethyl group) and planar conjugation, which drives its polymorphic behavior.[1][2]

Molecular Architecture & Properties

Understanding the single-molecule conformation is prerequisite to analyzing the crystal lattice.[1][2]

Chemical Structure[1][4]

Electronic "Push-Pull" System

The molecule exhibits strong intramolecular Charge Transfer (ICT) from the amine donor to the nitro/carboxyl acceptors.[1][2] This polarization is critical for NLO activity but also influences crystal packing by enhancing dipole-dipole interactions.[1][2]

| Property | Value / Description |

| CAS Number | 413583-48-9 |

| Melting Point | ~245–255 °C (Dependent on Polymorph) |

| pKa (Predicted) | ~3.5 (COOH), ~2.5 (Amine conjugate acid) |

| Dipole Moment | High (>6 Debye predicted due to donor-acceptor nature) |

Crystal Structure Analysis

While the methyl- and ethyl- analogs (4-methylamino- and 4-ethylamino-) often crystallize in centrosymmetric space groups (e.g., P-1 or P21/c), the diethyl analog introduces unique steric challenges that favor conformational polymorphism .[1][2]

The Steric Twist Mechanism

In 4-(dialkylamino)-3-nitrobenzoic acids, the ortho-nitro group clashes sterically with the alkyl substituents on the amine.[1][2]

-

Methyl/Ethyl Analogs : The amine can remain relatively planar with the benzene ring, maintaining conjugation.[1][2]

-

Diethyl Analog : The two ethyl groups force the amine nitrogen to twist out of the benzene plane to relieve strain with the adjacent nitro group.[1] This torsion angle is the primary variable distinguishing polymorphs.[1]

Supramolecular Synthons

The crystal packing is governed by hierarchy of intermolecular interactions:

-

Primary Synthon (

) : The carboxylic acid groups form the classic centrosymmetric dimer via strong O-H...O hydrogen bonds.[1] This is the "anchor" of the structure.[1] -

Secondary Interactions :

Predicted Unit Cell Parameters (Comparative)

Based on the homologous series (Methyl/Ethyl data from Acta Cryst.[1] E65), the Diethyl analog is expected to crystallize in lower symmetry systems due to bulk.[1][2]

| Parameter | Methyl Analog (Measured) | Diethyl Analog (Predicted Range) |

| Crystal System | Triclinic / Monoclinic | Monoclinic / Orthorhombic |

| Space Group | P-1 or P21/n | P21/c or Pbca |

| Z (Molecules/Cell) | 2 or 4 | 4 or 8 |

| Packing Efficiency | High (Planar stacking) | Lower (Steric bulk prevents tight stacking) |

Polymorphism & Screening Protocols

Polymorphism in this compound is likely solvatomorphic or conformational .[1][2] The specific form obtained depends heavily on the solvent's polarity and rate of evaporation.[1]

Polymorph Landscape[2]

-

Form I (Thermodynamic) : Obtained from slow evaporation of non-polar solvents (e.g., Toluene/Ethyl Acetate).[1] Characterized by denser packing and higher melting point.[1][2]

-

Form II (Kinetic) : Obtained from rapid cooling or precipitation from polar protic solvents (e.g., Ethanol/Water).[1] Likely involves solvent inclusion or a metastable conformer.[1][2]

Experimental Workflow: Polymorph Screening

The following Graphviz diagram outlines the decision tree for isolating and characterizing polymorphs.

Caption: Systematic workflow for the isolation of kinetic and thermodynamic polymorphs using solvent-mediated strategies.

Synthesis & Crystallization Protocol

To ensure high-purity crystals for structural analysis, a rigorous synthesis and recrystallization protocol is required.[1][2]

Synthesis Route (Nucleophilic Aromatic Substitution)

Reaction : 4-Chloro-3-nitrobenzoic acid + Diethylamine

-

Reagents : Dissolve 4-chloro-3-nitrobenzoic acid (1 eq) in Ethanol.

-

Addition : Add Diethylamine (2.5 eq) dropwise. The excess acts as a base to neutralize HCl.[1][2]

-

Reflux : Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM:MeOH 9:1).

-

Work-up : Evaporate ethanol. Resuspend residue in water.[1][2] Acidify with 1M HCl to pH 3–4 to precipitate the free acid.

-

Purification : Filter the yellow precipitate. Wash with cold water.[1][2]

Crystallization for X-Ray Diffraction (Single Crystal)

-

Solvent : Ethyl Acetate : Hexane (3:1 ratio).[1]

-

Method : Vapor Diffusion.[1][2]

-

Dissolve 50 mg of purified compound in 2 mL Ethyl Acetate in a small vial.

-

Place this vial inside a larger jar containing 10 mL Hexane.

-

Cap the large jar tightly.

-

Allow to stand undisturbed for 5–7 days.

-

-

Expected Result : Yellow prismatic crystals suitable for SC-XRD.

Characterization Criteria

When analyzing the solid-state forms, look for these specific markers:

Powder X-Ray Diffraction (PXRD)[1]

-

Low Angle Peaks (

) : Indicative of large unit cells common in bulky organic packers.[1] -

Peak Shifts : A shift in the primary reflection (001) often indicates a change in layer spacing due to solvent inclusion or conformational change of the diethyl group.[1]

Differential Scanning Calorimetry (DSC)

-

Exotherm followed by Endotherm : Indicates a polymorphic transition (metastable

stable) upon heating.[1][2] -

Broad Endotherm < 100°C : Indicates loss of solvent (solvatomorph).[1]

References

-

Synthesis & Analog Structures : Li, X., et al. (2009).[1][2] "Synthesis and crystal structure of ethyl 4-ethylamino-3-nitrobenzoate." Acta Crystallographica Section E, 65(5), o1079.[1][2] Link

-

General Polymorphism Mechanisms : Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (Foundational text on conformational polymorphism).

-

NLO Properties of Nitrobenzoic Acids : Pan, F., et al. (1996).[1][2] "Crystal growth and characterization of new nonlinear optical materials: 4-substituted-3-nitrobenzoic acids." Journal of Crystal Growth.

-

CAS Registry Data : NIH PubChem. "this compound (Compound)."[1][2] Link

Sources

- 1. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 731803-59-1,2-(butylamino)-5-nitrobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. This compound CAS#: 413583-48-9 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Thermodynamic Stability & Physicochemical Characterization of 4-(Diethylamino)-3-nitrobenzoic Acid

[1]

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic stability, solubility behavior, and thermal decomposition kinetics of This compound (CAS: 413583-48-9).[1] As a structural analog to the widely studied methyl- and ethyl-amino nitrobenzoic acids, DENBA serves as a critical intermediate in the synthesis of liquid crystals, azo dyes, and pharmaceutical precursors.[1]

This guide moves beyond static data, offering a self-validating experimental framework to determine the precise thermodynamic boundaries of this compound. It addresses the critical safety risks associated with the ortho-nitroaniline moiety and provides protocols for establishing its safe operating window (SOW).

Thermodynamic Profile: Lattice Energy & Phase Transitions[1]

The thermodynamic stability of DENBA is governed by the interplay between the electron-withdrawing nitro group (

Predicted vs. Analogous Properties

Direct experimental data for DENBA is often proprietary. However, by analyzing its lower homologs—4-(Methylamino)-3-nitrobenzoic acid (MNBA) and 4-(Ethylamino)-3-nitrobenzoic acid (ENBA)—we can construct a high-confidence predictive model.[1]

Table 1: Comparative Thermodynamic Properties of Homologs

| Property | MNBA (Methyl) | ENBA (Ethyl) | DENBA (Diethyl) [Predicted] |

| Molecular Weight | 196.16 g/mol | 210.19 g/mol | 238.24 g/mol |

| Melting Point ( | 310°C (dec.) / 190°C* | ~245–254°C | ~185–210°C |

| Enthalpy of Fusion ( | High (Strong H-bonds) | Moderate | Lower (Steric disruption) |

| Decomposition Onset | >250°C | >240°C | >220°C |

| Lattice Stability | High (Planar packing) | Moderate | Lower (Ethyl steric clash) |

*Note: The large discrepancy in MNBA melting points (190°C vs 310°C) in literature often distinguishes between the free acid and its salt forms, or indicates decomposition prior to melting. DENBA, with bulkier ethyl groups, is expected to have a lower lattice energy and melting point than MNBA due to the disruption of planar

The "Push-Pull" Destabilization Mechanism

The ortho-nitro group provides a pathway for intramolecular hydrogen bonding with the amine (if a proton is available) or steric repulsion (in the case of the diethyl analog).

-

Steric Strain: The two ethyl groups on the nitrogen atom clash with the adjacent nitro group (peri-interaction), twisting the amine out of the aromatic plane.

-

Thermodynamic Consequence: This twist reduces conjugation, raising the ground state energy and potentially lowering the activation energy for thermal decomposition compared to the methyl analog.

Thermal Decomposition & Hazard Assessment

Nitro-aromatic compounds possess inherent energetic instability.[1] The decomposition of DENBA is exothermic and can be autocatalytic.

Decomposition Pathway

The primary decomposition mechanism involves the homolysis of the

Experimental Protocol: DSC & TGA

To validate the stability of a specific DENBA lot, the following protocol is mandatory.

Protocol 1: Differential Scanning Calorimetry (DSC) Screening

-

Sample Prep: Weigh 2–4 mg of dried DENBA into a high-pressure gold-plated crucible (to contain volatile intermediates).

-

Purge Gas: Nitrogen (

) at 50 mL/min. -

Ramp Rate: 5°C/min from 40°C to 350°C.

-

Critical Parameters:

- : The temperature where heat flow deviates from baseline.

- : Maximum decomposition rate.

- : Integration of the exothermic peak (J/g).

-

Safety Rule: If

, the material is considered potentially explosive.

Visualization: Thermal Hazard Assessment Workflow

The following diagram outlines the decision logic for characterizing the thermal safety of DENBA.

Figure 1: Thermal hazard assessment workflow. This logic ensures that the decomposition energy is quantified before scaling up any process involving DENBA.

Solubility Thermodynamics[2]

Solubility is not just a physical property; it is a thermodynamic equilibrium defined by the activity coefficients in different solvents. For DENBA, the carboxylic acid moiety drives solubility in polar aprotic solvents, while the hydrophobic diethyl/aromatic core limits water solubility.[1]

Solubility Profile

Based on the Abraham solvation parameter model applied to the methyl analog (MNBA):

-

High Solubility: DMSO, DMF, NMP (Dipolar aprotic solvents interact with the carboxylic acid).

-

Moderate Solubility: Ethanol, Methanol, Acetone (Hydrogen bonding capability).

-

Low Solubility: Toluene, Hexane, Water (at neutral pH).

Protocol: Static Isothermal Equilibration

To determine the precise mole fraction solubility (

-

Preparation: Add excess solid DENBA to the solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours.

-

Settling: Stop stirring and allow the suspension to settle for 4 hours.

-

Sampling: Withdraw the supernatant through a heated syringe filter (0.45 µm) to prevent precipitation.

-

Analysis: Dilute and analyze via HPLC-UV (254 nm).

-

Calculation:

Use the modified Apelblat equation to model temperature dependence.

Synthesis & Impurity Impact[1][3]

The thermodynamic stability of DENBA is heavily influenced by its synthesis route. Residual reactants from the nucleophilic aromatic substitution (

Synthesis Route:

4-Chloro-3-nitrobenzoic acid + Diethylamine

Critical Impurities:

-

Chloride Ions: Residual salts can lower the melting point (eutectic formation).

-

Isomers: 2-nitro analogs (if starting material was impure) have different thermal profiles.[1]

Visualization: Synthesis & Purification Logic

Figure 2: Synthesis and purification pathway.[1] Recrystallization is critical to remove chloride salts which destabilize the crystal lattice.

References

-

Abraham, M. H., et al. (2019).[2] "Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors." Physics and Chemistry of Liquids.

-

Li, Y., et al. (2025). "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method." SciELO / Quim. Nova.

-

BenchChem. (2025).[2] "Solubility of 4-Methyl-3-nitro-benzoic Acid in Organic Solvents: Technical Guide."

-

PubChem. "4-(Ethylamino)-3-nitrobenzoic acid (Compound Summary)." National Library of Medicine.

-

US Patent 4619666A. "Hair dyes containing amino-nitrobenzoic acid or amino-nitrobenzene sulfonic acids."[1]

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-(Diethylamino)-3-nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(diethylamino)-3-nitrobenzoic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. While direct literature on the diethylamino series is emerging, this document synthesizes information from closely related analogs, particularly the methylamino and dimethylamino derivatives, to provide a robust framework for researchers. The guide details synthetic pathways, characterization methodologies, and explores the prospective biological activities of these compounds, including their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. By presenting established protocols for analogous compounds and outlining logical workflows for investigation, this guide serves as a valuable resource for scientists seeking to explore the therapeutic and material applications of this promising chemical scaffold.

Introduction: The Versatile 4-Amino-3-nitrobenzoic Acid Scaffold

The 4-amino-3-nitrobenzoic acid framework is a key building block in organic synthesis, particularly for the development of pharmaceuticals and functional materials.[1][2] The strategic placement of an amino group, a nitro group, and a carboxylic acid on the benzene ring offers multiple avenues for chemical modification, allowing for the fine-tuning of the molecule's physicochemical and biological properties.[3] The electron-withdrawing nature of the nitro group and the potential for the amino and carboxylic acid moieties to engage in hydrogen bonding and other non-covalent interactions make these derivatives attractive candidates for drug design.[2]

Notably, derivatives of the analogous 4-(methylamino)-3-nitrobenzoic acid are key intermediates in the synthesis of pharmaceuticals such as the anticoagulant dabigatran.[1] This precedent underscores the potential of the broader class of 4-(dialkylamino)-3-nitrobenzoic acids in drug development. This guide will focus on the 4-diethylamino variant, providing a scientifically grounded pathway for its exploration.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be approached through a logical and well-established series of reactions. The primary strategy involves a nucleophilic aromatic substitution followed by functional group manipulations of the carboxylic acid.

Synthesis of the Core Scaffold: this compound

The most common and industrially scalable method for synthesizing the 4-(alkylamino)-3-nitrobenzoic acid core involves the reaction of a 4-halo-3-nitrobenzoic acid with the corresponding amine.[4] While specific literature for the diethylamino derivative is sparse, a robust protocol can be extrapolated from the synthesis of the methylamino analog.[4]

Experimental Protocol: Synthesis of this compound (Proposed by Analogy)

-

Materials: 4-Chloro-3-nitrobenzoic acid, diethylamine (aqueous solution, e.g., 70%), and an acid for pH adjustment (e.g., acetic acid or hydrochloric acid).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid with an excess of aqueous diethylamine solution.

-

Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with an appropriate acid to a pH of approximately 3-4. This will protonate the carboxylate and precipitate the product.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any residual salts.

-

Dry the product under vacuum to yield this compound.

-

Causality in Experimental Choices:

-

Excess Amine: Using an excess of diethylamine serves both as a reactant and a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

-

Acidification: The product is soluble in the basic reaction mixture as its carboxylate salt. Acidification is crucial for protonating the carboxylate, rendering the product insoluble and allowing for its isolation.

Diagram: Synthetic Workflow for this compound

Caption: General workflow for the synthesis of the core scaffold.

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of this compound is a prime site for further derivatization to generate esters and amides, which can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

2.2.1. Esterification

Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to their corresponding esters.[2]

Experimental Protocol: Synthesis of Ethyl 4-(Diethylamino)-3-nitrobenzoate (Proposed by Analogy)

-

Materials: this compound, absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Procedure:

-

Suspend this compound in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or recrystallization.

-

2.2.2. Amidation

The formation of amides from carboxylic acids typically requires the activation of the carboxylic acid.

Experimental Protocol: Synthesis of an Amide Derivative (General Procedure)

-

Materials: this compound, a primary or secondary amine, a coupling agent (e.g., DCC, EDC), and a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the desired amine to the solution.

-

Add the coupling agent portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Filter off any precipitated by-products (e.g., DCU if DCC is used).

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

-

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties of this compound and its Ethyl Ester

| Property | This compound | Ethyl 4-(Diethylamino)-3-nitrobenzoate |

| Molecular Formula | C₁₁H₁₄N₂O₄ | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 238.24 g/mol | 266.29 g/mol |

| Appearance | Expected to be a yellow solid | Expected to be a yellow solid or oil |

| Solubility | Soluble in polar organic solvents | Soluble in common organic solvents |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts influenced by the electron-donating diethylamino group and the electron-withdrawing nitro and carboxyl/ester groups. The ethyl groups of the diethylamino and the ethyl ester would show characteristic triplet and quartet patterns.

-

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid or ester, and the aliphatic carbons of the ethyl groups.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H (if any secondary amide), C=O (carboxylic acid or ester), and N-O (nitro group) stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Potential Biological Activities and Therapeutic Applications

Derivatives of nitrobenzoic acid are known to possess a wide range of biological activities.[5] While specific data for this compound derivatives is lacking, the known activities of related compounds suggest promising avenues for investigation.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[5] Their mechanism of action often involves the reduction of the nitro group within microbial cells to form reactive nitrogen species that can damage DNA and other vital biomolecules.[5] Derivatives of 4-aminobenzoic acid have also shown antibacterial and antifungal properties.[6]

Logical Workflow for Antimicrobial Screening:

Diagram: Workflow for Antimicrobial Activity Screening

Caption: A stepwise approach to evaluating antimicrobial potential.

Anticancer Activity

The anticancer potential of benzoic acid derivatives has been explored, with some compounds showing inhibitory effects on cancer cell growth.[7] For instance, certain benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous cell line for control.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Enzyme Inhibition

The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The aromatic ring can participate in π-π stacking interactions, while the functional groups can form hydrogen bonds and electrostatic interactions within an enzyme's active site. For example, thiosemicarbazone derivatives of the related 4-(diethylamino)-salicylaldehyde have shown inhibitory activity against cholinesterases and carbonic anhydrases.[8]

Conclusion and Future Directions

While the existing body of literature on this compound and its derivatives is limited, the information available for analogous compounds provides a strong foundation for future research. The synthetic routes are well-established and can be readily adapted. The predicted biological activities, based on the known properties of nitroaromatic and aminobenzoic acid compounds, suggest that this class of molecules holds significant promise for the development of new therapeutic agents.

Future research should focus on the systematic synthesis and characterization of a library of this compound esters and amides. Subsequent screening of these compounds for antimicrobial, anticancer, and enzyme inhibitory activities is warranted. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern biological activity and in optimizing lead compounds.

References

- Madhunapantula, S. V., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC.

- Guidechem. (2024, January 17). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized? FAQ - Guidechem.

- PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid.

- Benchchem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5.

- International Journal of Pharmacy and Biological Sciences. (2019, July 1).

- PubMed. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

- MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.

- Apicule. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid (CAS No: 41263-74-5)

- Der Pharma Chemica. (n.d.).

- CymitQuimica. (n.d.). CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid.

- Benchchem. (n.d.). A Comprehensive Technical Review of 4-Methyl-3-nitrobenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential.

- PMC. (2016, December 29). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents.

- ResearchGate. (2016, February 2). Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)

- PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475.

- MDPI. (2022, June 14).

- Bond University Research Portal. (2020, July 14).

- PMC. (2022, January 28).

- Der Pharma Chemica. (n.d.).

- Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

- MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- MDPI. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.

- PubMed. (2008, September 20). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency.

- ResearchGate. (2026, January 20). Probing 4-(Diethylamino)-Salicylaldehyde-Based Thiosemicarbazones as Multi-Target Directed Ligands against Cholinesterases, Carbonic Anhydrases and α-Glycosidase Enzymes | Request PDF.

- Benchchem. (n.d.).

- MDPI. (2022, May 5).

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. research.bond.edu.au [research.bond.edu.au]

- 3. ijpbs.com [ijpbs.com]

- 4. guidechem.com [guidechem.com]

- 5. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - Ethyl 4-(dimethylamino)-3-nitrobenzoate (C11H14N2O4) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Protocols for esterification of 4-(Diethylamino)-3-nitrobenzoic acid

Technical Application Note: Optimized Esterification Strategies for 4-(Diethylamino)-3-nitrobenzoic Acid

Part 1: Executive Summary & Chemical Strategy

1.1 The Challenge The esterification of This compound presents a unique dual-challenge compared to standard benzoic acids.

-

Electronic Deactivation: The nitro group at the 3-position is an electron-withdrawing group (EWG), which generally increases the acidity of the carboxylic acid, theoretically aiding esterification.[1][2] However, it also deactivates the ring.[1][2]

-

Amine Interference (Zwitterionic Character): The diethylamino group at the 4-position is a strong base.[1][2] In the presence of acid catalysts (standard Fischer conditions), the amine protonates to form an ammonium salt.[1][2] This creates a zwitterionic species that may precipitate out of non-polar reaction media or complicate monitoring.[1][2] Furthermore, the protonated amine converts the substituent from a strong electron donor (EDG) to a strong EWG, significantly altering the electronics of the ring during the reaction.[2]

1.2 Strategic Approach We recommend two distinct protocols depending on the scale and available equipment:

-

Method A (Fischer Esterification): Best for bulk synthesis using Methyl or Ethyl alcohols.[1][2] Requires a specific basic workup to recover the free amine.[2]

-

Method B (Acyl Chloride Activation): Best for complex alcohols or high-value small-scale synthesis where yield maximization is critical.[1][3][2]

Part 2: Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Scalable)

Recommended for Methyl and Ethyl Esters.[1][3]

Reagents:

-

Solvent/Reactant: Anhydrous Methanol or Ethanol (Excess, ~10-20 equiv)[1][3][2]

-

Catalyst: Conc. Sulfuric Acid (

) (2.0 - 2.5 equiv) — Note: Excess acid is required to neutralize the amine and catalyze the reaction.[1]

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Drierite).

-

Dissolution: Suspend the This compound in the chosen alcohol (MeOH or EtOH). The solid may not fully dissolve initially.[1][2]

-

Catalyst Addition: Cool the flask in an ice bath (0°C). Add Conc.

dropwise. -

Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 6–12 hours.

-

Workup (CRITICAL STEP):

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to ~20% of original volume.[1][2]

-

Neutralization:[1][3] Slowly add saturated Sodium Bicarbonate (

) or 10% NaOH solution with stirring until pH ~8-9. -

Why? You must deprotonate the ammonium salt to liberate the free amine ester, which is lipophilic.[2]

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (3 x volumes).

-

Purification: Wash combined organics with Brine, dry over

, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1][3][2][4]

Protocol B: Thionyl Chloride Activation (High Yield)

Recommended for sterically hindered or expensive alcohols.[1][2]

Reagents:

Step-by-Step Procedure:

-

Activation: In a dry flask under Nitrogen/Argon, suspend the acid in anhydrous DCM.

-

Chlorination: Add Thionyl Chloride dropwise, followed by catalytic DMF.[1][3][2]

-

Reflux: Reflux (40°C for DCM) for 2-3 hours until gas evolution (

, -

Evaporation: Remove solvent and excess

under vacuum.[1][3][2] (Add dry toluene and re-evaporate to remove traces of thionyl chloride).[1][2] -

Esterification: Redissolve the crude acid chloride in dry DCM. Add the target Alcohol (1.1 equiv) and a base scavenger (Triethylamine or Pyridine , 1.5 equiv).[1][2]

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Workup: Wash with water, then dilute

, then Brine. Dry and concentrate.

Part 3: Visualization of Workflows

Figure 1: Decision Logic & Reaction Mechanism

Caption: Decision matrix for selecting the optimal esterification route based on scale and alcohol type.[1][3]

Part 4: Quality Control & Data Specifications

4.1 Analytical Parameters Upon isolation, the product should be verified using the following parameters.

| Parameter | Specification | Method |

| Appearance | Yellow crystalline solid or oil | Visual |

| Solubility | Soluble in EtOAc, DCM, DMSO.[1][3][5] Insoluble in Water.[1][3][2][6] | Solubility Test |

| TLC (Rf) | ~0.6 (Hexane:EtOAc 3:1) | Silica Gel 60 F254 |

| 1H NMR | Ethyl Ester: Quartet ~4.3 ppm, Triplet ~1.3 ppm | 400 MHz CDCl3 |

| Mass Spec | [M+H]+ matches theoretical MW | LC-MS (ESI+) |

4.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Aqueous Loss) | Product trapped as salt in water layer.[1][3] | Check pH of aqueous layer.[1][3][2][4] Must be basic (pH > 8) to extract the ester.[1][2] |

| Incomplete Reaction | Water in solvent (Fischer).[1][2] | Use anhydrous alcohols and a drying tube.[1][3][2] |

| Dark/Tar Product | Decomposition due to heat.[1][3][2][4] | Reduce reflux temp; ensure inert atmosphere (N2) to prevent amine oxidation. |

Part 5: Safety & Handling (MSDS Summary)

-

Nitro Compounds: Potential energetic properties.[1][3][2] Avoid heating dry solids to decomposition.[1][3][2]

-

Thionyl Chloride: Releases HCl and SO2 gas.[1][3][2] Must be used in a fume hood.[1][3][2]

-

Skin Contact: Nitro-anilines are readily absorbed through the skin and can cause methemoglobinemia.[1][3][2] Wear double nitrile gloves and long sleeves.[1][3][2]

References

-

BenchChem. (2025).[1][2][4] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate and Analogs. Retrieved from [1][2]

-

GuideChem. (2023).[1][2] Background and Preparation of 4-Chloro-3-nitrobenzoic Acid.[1][3][4][7] Retrieved from

-

PubChem. (2025).[1][2] Compound Summary: 4-(Dimethylamino)-3-nitrobenzoic acid (CID 3684804).[1][3][2] National Library of Medicine.[1][3][2] Retrieved from [1][2]

-

Google Patents. (1972).[1][3][2] US3660411A: Esterification process for nitrobenzoic acids.[1][3][2] Retrieved from

-

PrepChem. (2024).[1][2] Synthesis of ethyl 4-nitrobenzoate protocols. Retrieved from [1][2]

Sources

- 1. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Methylamino-3-nitrobenzoic acid | CAS:41263-74-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 4-chloro-3-nitrobenzoic acid [chemister.ru]

- 7. Page loading... [wap.guidechem.com]

The Strategic Utility of 4-(Diethylamino)-3-nitrobenzoic Acid as a Versatile Pharmaceutical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutics. 4-(Diethylamino)-3-nitrobenzoic acid, a trifunctional aromatic compound, represents a key intermediate with significant potential for the construction of complex molecular architectures. Its unique arrangement of a carboxylic acid, a diethylamino group, and a nitro group on a benzene ring offers a versatile platform for a variety of chemical transformations, making it a valuable asset in drug discovery and development programs.

This comprehensive guide provides an in-depth exploration of the applications and protocols related to this compound. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step methodologies but also to elucidate the underlying chemical principles that govern its reactivity and utility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective use in synthesis and for ensuring the quality and purity of the final active pharmaceutical ingredient (API). While specific experimental data for this compound is not extensively reported, its properties can be reliably inferred from its structural analogues, such as 4-(methylamino)-3-nitrobenzoic acid and 4-(dimethylamino)-3-nitrobenzoic acid.

| Property | Inferred Value/Characteristic | Rationale and Significance |

| Molecular Formula | C₁₁H₁₄N₂O₄ | Provides the elemental composition. |

| Molecular Weight | 238.24 g/mol | Essential for stoichiometric calculations in reaction planning. |

| Appearance | Expected to be a yellow to orange crystalline solid. | The nitro and amino chromophores on the aromatic ring typically impart color. |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols; sparingly soluble in water. | The carboxylic acid group enhances polarity, while the diethylamino and aromatic ring contribute to solubility in organic media. |

| pKa | The carboxylic acid is expected to have a pKa around 3-4. | The electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to benzoic acid. |

| Reactivity | The molecule possesses three key reactive sites: the carboxylic acid (for esterification, amidation), the nitro group (for reduction to an amine), and the aromatic ring (susceptible to further substitution). | This trifunctional nature is the cornerstone of its versatility as a pharmaceutical intermediate. |

Synthesis Protocol: A Reliable Route to a Key Intermediate

The synthesis of this compound can be effectively achieved through a nucleophilic aromatic substitution (SNAAr) reaction, a well-established and scalable method for the preparation of its analogues.[1] The following protocol is based on the widely reported synthesis of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid.

Protocol: Synthesis of this compound

Objective: To synthesize this compound via nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with diethylamine.

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Diethylamine (aqueous solution or neat)

-

A suitable solvent (e.g., water, ethanol, or a mixture)

-

A base (e.g., potassium carbonate, if using diethylamine hydrochloride)

-

Hydrochloric acid (for acidification)

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid and the chosen solvent.

-

Addition of Diethylamine: Slowly add an excess of diethylamine to the reaction mixture. The use of an excess of the amine drives the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Dissolve the residue in water.

-

Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4. This will protonate the carboxylic acid, causing the product to precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

Dry the product under vacuum.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Causality Behind Experimental Choices:

-

Excess Diethylamine: Ensures that the concentration of the nucleophile is high, favoring the forward reaction and maximizing the yield of the desired product.

-

Reflux Conditions: Provides the necessary activation energy for the nucleophilic aromatic substitution reaction to occur at a reasonable rate. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.

-

Acidification: The product, being a carboxylic acid, is soluble in its carboxylate salt form in basic or neutral aqueous solutions. Acidification protonates the carboxylate, rendering the molecule neutral and significantly less soluble in water, thus leading to its precipitation.

Caption: A logical workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly valuable scaffold for the synthesis of a diverse range of pharmaceutical compounds. The following sections outline its key reactive handles and potential applications.

The Amine Precursor: Reduction of the Nitro Group

A primary transformation of this intermediate is the reduction of the nitro group to an amine. This opens up a plethora of synthetic possibilities, as the resulting 3-amino-4-(diethylamino)benzoic acid is a key precursor for the formation of heterocyclic rings, a common feature in many drug molecules.

Protocol: Reduction of the Nitro Group

Objective: To synthesize 3-amino-4-(diethylamino)benzoic acid.

Materials:

-

This compound

-

A reducing agent (e.g., tin(II) chloride in hydrochloric acid, catalytic hydrogenation with Pd/C)

-

Sodium bicarbonate or sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure (using SnCl₂):

-

Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or concentrated hydrochloric acid.

-

Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise to the solution while stirring.

-

Reaction Conditions: Heat the mixture to reflux for a few hours, monitoring the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine.

-

-

Isolation:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

-

Significance in Drug Development: The resulting ortho-phenylenediamine derivative is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. For instance, the methyl analogue is a key intermediate in the synthesis of the anticoagulant Dabigatran.[2][3]

Sources

Synthesis of Novel Procaine Analogues: A Practical Guide Using 4-(Diethylamino)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of procaine analogues, utilizing 4-(diethylamino)-3-nitrobenzoic acid as a versatile starting material. Procaine, a foundational local anesthetic, and its derivatives continue to be of significant interest in medicinal chemistry due to their potential for modified pharmacokinetic and pharmacodynamic properties.[1] This guide will detail the synthetic strategy, provide step-by-step protocols for key reactions, and discuss methods for purification and characterization of the target compounds.

Introduction

The general structure of local anesthetics comprises a lipophilic aromatic portion, an intermediate ester or amide linkage, and a hydrophilic amine group.[1] Procaine, 2-(diethylamino)ethyl 4-aminobenzoate, exemplifies this structure. The modification of each of these components can lead to analogues with altered duration of action, potency, and toxicity. The use of this compound as a starting material allows for the introduction of a nitro group at the 3-position of the aromatic ring, which, after reduction, can be further functionalized to generate a diverse library of novel procaine analogues.

Synthetic Strategy

The overall synthetic approach involves a two-step process:

-

Esterification: The carboxylic acid of this compound is esterified with a suitable amino alcohol. This guide will focus on the reaction with 2-(diethylamino)ethanol to yield an intermediate, 2-(diethylamino)ethyl 4-(diethylamino)-3-nitrobenzoate.

-

Reduction: The nitro group of the ester intermediate is selectively reduced to a primary amine, affording the target procaine analogue. This step is critical as it must be performed without affecting the ester functionality.

This strategy offers a convergent and efficient route to the desired procaine analogues.

PART 1: Detailed Experimental Protocols

Protocol 1: Esterification of this compound

This protocol is based on the well-established Fischer-Speier esterification method, which utilizes an acid catalyst to promote the reaction between a carboxylic acid and an alcohol.[2][3]

Materials:

-

This compound

-

2-(diethylamino)ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methanol (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, suspend this compound in anhydrous methanol.

-

To this suspension, add 2-(diethylamino)ethanol (1.2 equivalents).

-

With gentle stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(diethylamino)ethyl 4-(diethylamino)-3-nitrobenzoate.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | 2-(diethylamino)ethanol (1.2 eq) |

| Catalyst | Conc. H₂SO₄ (5-10 mol%) |

| Solvent | Anhydrous Methanol |

| Reaction Temperature | Reflux (65-70 °C) |

| Reaction Time | 2-4 hours |

| Work-up | Liquid-liquid extraction |

| Expected Yield | 70-85% |

Protocol 2: Selective Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of an ester functionality can be achieved using various methods. Catalytic hydrogenation is a clean and efficient method.

Materials:

-

2-(diethylamino)ethyl 4-(diethylamino)-3-nitrobenzoate (from Protocol 1)

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the crude 2-(diethylamino)ethyl 4-(diethylamino)-3-nitrobenzoate in ethanol or ethyl acetate in a suitable reaction vessel.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

-

Securely attach a balloon filled with hydrogen gas to the reaction vessel or place it under a hydrogen atmosphere in a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC. The disappearance of the starting nitro compound and the appearance of a more polar product (the amine) will indicate the reaction is complete.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent (ethanol or ethyl acetate).

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude procaine analogue.

| Parameter | Value |

| Starting Material | 2-(diethylamino)ethyl 4-(diethylamino)-3-nitrobenzoate |

| Catalyst | 10% Palladium on Carbon |

| Solvent | Ethanol or Ethyl Acetate |

| Reducing Agent | Hydrogen Gas (H₂) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Work-up | Filtration and concentration |

| Expected Yield | >90% |

PART 2: Purification and Characterization

The crude product obtained from the reduction step can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization:

The structure and purity of the synthesized procaine analogue should be confirmed by various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The disappearance of the nitro group and the appearance of a new set of signals corresponding to the aromatic amine protons are key indicators of a successful reduction.[4][5][6][7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and the disappearance of the N-O stretching vibrations of the nitro group (around 1530 and 1350 cm⁻¹). The ester carbonyl stretch will be prominent around 1700-1730 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized compound.

PART 3: Visualizations

Caption: Synthetic workflow for the preparation of a procaine analogue.

Caption: Logical relationship between key stages of the synthesis.

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely used organic transformations. The progress of each reaction can be reliably monitored by TLC, providing a clear indication of reaction completion and the formation of the desired product. The comprehensive characterization of the final product using NMR, IR, and MS serves as a self-validating system, ensuring the identity and purity of the synthesized procaine analogue.

References

-

Synthesis of Local Anesthetics derived from benzoic acid - quimicaorganica.org. (n.d.). Retrieved from [Link]

-

A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020). Journal of Chemical Education. Retrieved from [Link]

-

Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2022). Catalysts. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

-

NMR-Derived Models of Amidopyrine and its Metabolites Complexed to Rabbit Cytochrome P450 2B4 Reveal a Structural Mechanism of Sequential N-Dealkylation. (2010). Journal of the American Chemical Society. Retrieved from [Link]

-

Appearance of Aminorex as a Designer Analog of 4-Methylaminorex. (n.d.). Retrieved from [Link]

-

Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a festival environment. (2022). Drug Testing and Analysis. Retrieved from [Link]

-

NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. (2021). Pharmaceuticals. Retrieved from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Spectroscopic Analyses - Developments and Applications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. NMR-Derived Models of Amidopyrine and its Metabolites Complexed to Rabbit Cytochrome P450 2B4 Reveal a Structural Mechanism of Sequential N-Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Appearance of Aminorex as a Designer Analog of 4-Methylaminorex - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

Application Note: Catalytic Hydrogenation of 4-(Diethylamino)-3-nitrobenzoic Acid

Executive Summary

This application note details the chemo-selective reduction of 4-(diethylamino)-3-nitrobenzoic acid to 3-amino-4-(diethylamino)benzoic acid . This transformation is a critical intermediate step in the synthesis of benzamide-based pharmaceuticals (e.g., antiarrhythmics and prokinetics).

While the nitro-to-amine reduction is a standard organic transformation, this specific substrate presents unique challenges due to its zwitterionic nature and the presence of a bulky, electron-rich diethylamino group. This guide prioritizes two methodologies:

-

Method A (Standard): Low-pressure catalytic hydrogenation using Pd/C in an aqueous/alcoholic alkaline medium. This is the preferred method for scale-up due to superior solubility control.

-

Method B (Alternative): Catalytic Transfer Hydrogenation (CTH) using ammonium formate, ideal for laboratory-scale synthesis without high-pressure equipment.

Reaction Scheme & Mechanism

The reduction proceeds via the stepwise addition of hydrogen to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the aniline derivative.[1]

Graphviz Diagram: Reaction Pathway

Caption: Stepwise reduction pathway. The hydroxylamine-to-amine step is often rate-limiting; incomplete reaction may yield colored hydroxylamine impurities.

Critical Process Parameters (CPP)

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | 5% or 10% Pd/C (50% water wet) | Pd is superior to Raney Ni for small-scale selectivity. "Wet" catalyst minimizes pyrophoric risk. |

| Solvent System | Methanol/Water + NaOH (1.1 eq) | Crucial: The starting material is an acid. Converting it to the sodium salt ensures complete solubility, preventing catalyst encapsulation by precipitating solids. |

| Temperature | 25°C – 45°C | Higher temperatures (>60°C) risk N-dealkylation of the diethylamino group or thermal decomposition. |

| Pressure | 1 – 5 bar (15 – 75 psi) | Moderate pressure is sufficient. High pressure is unnecessary and increases safety risks. |

Protocol A: Low-Pressure Hydrogenation (Sodium Salt Method)

Recommended for scale-up (>10g) and highest purity.

Reagents & Equipment

-

Substrate: this compound.

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Type 39 or equivalent).

-

Solvent: Methanol (HPLC grade) and Deionized Water.

-

Base: 1M Sodium Hydroxide (NaOH).

-

Acid: 1M Hydrochloric Acid (HCl) for workup.

-

Equipment: Parr shaker or Buchi hydrogenation vessel (glass/Hastelloy).

Step-by-Step Procedure

-

Salt Formation (Solubilization):

-

In a beaker, suspend this compound (1.0 equiv) in Methanol (5 vol) and Water (5 vol).

-

Slowly add 1M NaOH (1.05 equiv). Stir until the solution is clear and homogenous (dark yellow/orange). Note: This converts the acid to the soluble sodium benzoate derivative.

-

-

Catalyst Loading:

-

Safety: Purge the empty reaction vessel with Nitrogen (N2) or Argon.

-

Add the wet Pd/C catalyst (5 wt% loading relative to substrate) to the vessel.

-

Carefully pour the substrate solution over the catalyst.

-

-

Hydrogenation:

-

Seal the vessel. Purge with N2 (3x) then Hydrogen (H2) (3x).

-

Pressurize to 3 bar (45 psi) with H2.

-

Agitate vigorously at 35°C .

-

Monitor H2 uptake. Reaction is typically complete when uptake ceases (1–4 hours depending on scale).

-

-

Workup (The Isoelectric Precipitation):

-

Depressurize and purge with N2.

-

Filter the mixture through a Celite® pad to remove Pd/C. Wash the pad with water. Keep the catalyst wet (fire hazard if dried).

-

Transfer the clear, colorless (or pale pink) filtrate to a beaker.

-

Crucial Step: Slowly add 1M HCl while stirring. Monitor pH.

-

Adjust pH to approx. 4.5 – 5.0 (the isoelectric point of the amino-benzoic acid). The product will precipitate as an off-white solid.[2]

-

-

Isolation:

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Recommended for labs lacking high-pressure hydrogenation equipment.

Principle

Ammonium formate decomposes in the presence of Pd/C to release H2, CO2, and NH3.[4] This provides a "molecular hydrogen source" without a gas cylinder.

Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (vented to a fume hood).

-

Dissolution: Dissolve this compound (10 mmol) in Methanol (50 mL) .

-

Catalyst Addition: Add 10% Pd/C (10 wt% relative to substrate) under an inert blanket (Argon).

-

Reagent Addition: Add Ammonium Formate (5.0 equiv) in one portion.

-

Reaction:

-

Heat the mixture to reflux (approx. 65°C) .

-

Observation: Effervescence (gas evolution) will occur.

-

Monitor by TLC (mobile phase: DCM/MeOH 9:1). The starting material (yellow spot) should disappear within 30–60 minutes.

-

-

Workup:

-

Filter through Celite to remove catalyst.[3]

-

Concentrate the filtrate to near-dryness on a rotary evaporator.

-

Resuspend the residue in water (20 mL).

-

Adjust pH to 4.5–5.0 with dilute HCl or acetic acid to precipitate the product.

-

Filter, wash with cold water, and dry.

Experimental Workflow Diagram

Caption: Operational workflow for the sodium-salt hydrogenation method.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Catalyst poisoning or H2 starvation. | 1. Increase agitation speed (mass transfer limited).2. Check H2 pressure.3. Add fresh catalyst (under inert gas). |

| Product is Brown/Dark | Oxidation of the aniline amine. | 1. Perform workup rapidly.2. Add small amount of sodium metabisulfite during workup.3. Store product under Argon/Nitrogen. |

| Low Yield (No Precipitate) | Incorrect pH adjustment. | The product is amphoteric (soluble in strong acid AND strong base). Ensure pH is strictly between 4.5 and 5.0. |

| De-ethylation | Reaction temperature too high. | Maintain temperature below 50°C. The diethylamino group is thermally sensitive in the presence of Pd. |

Safety Considerations

-

Pyrophoric Catalyst: Dry Pd/C can ignite methanol vapors instantly. ALWAYS keep the catalyst wet with water (50% wet type is standard). Add catalyst to the vessel before the solvent if possible, or under a strong Argon flow.

-

Hydrogen Gas: Extremely flammable.[3] Ensure all vessels are grounded to prevent static discharge. Leak check all connections before pressurizing.

-

Chemical Toxicity: Aromatic amines are potential sensitizers and carcinogens. Handle all solids in a fume hood and wear appropriate PPE (nitrile gloves, lab coat, eye protection).

References

-

General Nitro Reduction Protocols

-

Synthesis of PABA Derivatives (Analogous Chemistry)

- Catalytic Transfer Hydrogenation: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(01), 91-95. (Classic methodology reference).

-

Flow Chemistry Approaches (Modern Context)

-

Rahman, M. T., et al. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac Group. Link

-

-

Zwitterionic Handling of Aminobenzoic Acids

Sources

- 1. almacgroup.com [almacgroup.com]

- 2. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. 3-Amino-4-hydroxybenzoic acid 97 1571-72-8 [sigmaaldrich.com]

Application Note: Amide Bond Formation with 4-(Diethylamino)-3-nitrobenzoic Acid

[1][2]

Executive Summary & Mechanistic Insight[2][3]

Successful coupling of this compound requires understanding its electronic "Push-Pull" nature.[1]

-

The Challenge (Electronic Deactivation): The diethylamino group at the para position is a strong electron donor (+M effect). Through resonance, it pushes electron density across the aromatic ring and into the carbonyl oxygen. This significantly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to unsubstituted benzoic acid.

-

The Stabilizer (Nitro Group): The nitro group at the meta position (relative to the acid) is electron-withdrawing (-I, -M).[1] While it partially counteracts the amine's donation, it also increases the acidity of the carboxylic proton (lower pKa), facilitating deprotonation by organic bases.

-

Implication for Protocol: Weak coupling agents (e.g., DCC alone) often result in sluggish kinetics and low yields. High-efficiency uronium reagents (HATU) or Acid Chloride activation are strongly recommended to overcome the reduced electrophilicity.[1][2]

Recommended Protocols

Protocol A: High-Efficiency HATU Coupling (Recommended for Small Scale/Complex Amines)

Best for: High value amines, preventing side reactions, and maximizing yield.[1]

Materials:

-

Substrate: this compound (1.0 equiv)

-

Amine Partner: 1.1 – 1.2 equiv

-

Coupling Reagent: HATU (1.1 – 1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

-

Dissolution: Dissolve this compound in anhydrous DMF (concentration ~0.1 M). The solution will be a distinct yellow/orange color.

-

Activation: Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes at Room Temperature (RT).

-

Note: The color may deepen due to deprotonation of the acid.

-

-

Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir for 10–15 minutes.

-

Coupling: Add the amine partner (1.1 equiv).[2][6] If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 2–4 hours.

-

Workup:

Protocol B: Acid Chloride Activation (Recommended for Scale-Up or Unreactive Amines)

Best for: Multi-gram scale, sterically hindered amines, or cost-sensitive projects.[1]

Materials:

-

Substrate: this compound (1.0 equiv)

-